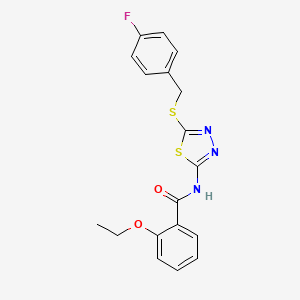

2-ethoxy-N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

描述

The compound 2-ethoxy-N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a 1,3,4-thiadiazole derivative characterized by:

- A 1,3,4-thiadiazole core substituted at position 5 with a (4-fluorobenzyl)thio group.

- An N-benzamide moiety at position 2 of the thiadiazole, featuring a 2-ethoxy substituent on the benzene ring.

This structure combines a heterocyclic scaffold with fluorinated and ethoxy aromatic groups, which are common pharmacophores in medicinal chemistry for enhancing metabolic stability, lipophilicity, and target binding .

属性

IUPAC Name |

2-ethoxy-N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O2S2/c1-2-24-15-6-4-3-5-14(15)16(23)20-17-21-22-18(26-17)25-11-12-7-9-13(19)10-8-12/h3-10H,2,11H2,1H3,(H,20,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXISOMATSHFCMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions, where a suitable fluorobenzyl halide reacts with the thiadiazole intermediate.

Formation of the Benzamide Moiety: The final step involves the coupling of the ethoxybenzamide moiety with the thiadiazole intermediate, typically using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

化学反应分析

Types of Reactions

2-ethoxy-N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

Substitution: The fluorobenzyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Substituted benzyl derivatives.

科学研究应用

Anticancer Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant anticancer properties. In a study involving N-(1,3,4-thiadiazol-2-yl)benzamide derivatives, compounds were designed to target epidermal growth factor receptor (EGFR) and HER-2. These compounds demonstrated selective inhibition of kinase activity associated with breast and lung cancer cells, showing promising results in cell viability assays against MCF-7 and SK-BR-3 cells .

Table 1: Anticancer Efficacy of Thiadiazole Derivatives

| Compound | Target Cancer Cell Line | IC50 (μM) | Notes |

|---|---|---|---|

| YH-9 | SK-BR-3 | 0.35 | High selectivity against cancer cells |

| YH-10 | MCF-7 | 0.50 | Moderate selectivity |

| YH-11 | A549 | 0.40 | Effective against lung cancer |

Antiviral Properties

Thiadiazole derivatives have also been explored for their antiviral activities. Some studies have highlighted their efficacy against viral RNA polymerases, inhibiting the replication of viruses such as hepatitis C virus (HCV). For instance, certain thiadiazole derivatives demonstrated an EC50 value of 30.57 μM against tobacco mosaic virus (TMV), indicating potential for further development as antiviral agents .

Table 2: Antiviral Activity of Thiadiazole Compounds

| Compound | Virus Type | EC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HCV NS5B | 32.2 | Inhibition of RNA polymerase |

| Compound B | TMV | 30.57 | Disruption of viral replication |

| Compound C | DENV | 7.2 | Inhibition of viral entry |

Mechanistic Insights

The mechanism of action for these compounds often involves the inhibition of key enzymes involved in cancer cell proliferation and viral replication. The presence of the thiadiazole moiety contributes to the bioactivity by enhancing binding affinity to target proteins.

Case Studies

A notable case study involved a series of synthesized benzamide derivatives with thiadiazole substituents that were tested for anticancer properties. The study reported that several compounds exhibited significant cytotoxic effects on cancer cell lines while maintaining low toxicity towards normal cells . These findings underscore the therapeutic potential of modifying benzamide structures with thiadiazole rings.

作用机制

The mechanism of action of 2-ethoxy-N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

Interacting with Receptors: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.

Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.

相似化合物的比较

Data Tables

Table 1: Structural and Functional Comparison of Selected Analogs

Research Findings and Implications

- Structure-Activity Relationships (SAR): Fluorination at the benzylthio group (target compound) may improve binding to hydrophobic kinase pockets compared to non-halogenated analogs .

- Synthetic Feasibility : The target’s synthesis is achievable using established thiadiazole cyclization and substitution protocols, with yields comparable to (74–88%) .

生物活性

2-ethoxy-N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the ethoxy and fluorobenzyl groups enhances its chemical properties and biological interactions.

Chemical Formula:

- Molecular Formula: CHFNSO

- Molecular Weight: 342.43 g/mol

Research indicates that compounds similar to this compound may act through various mechanisms:

- Inhibition of Enzymatic Activity : Some studies report that derivatives can inhibit protein tyrosine phosphatase (PTP), which is crucial in insulin signaling pathways .

- Antiviral Activity : Thiadiazole derivatives have shown promise against viral infections by inhibiting RNA polymerases .

- Anticancer Properties : Compounds with similar structures have demonstrated efficacy against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of the compound and its analogs:

| Study | Biological Activity | IC Value | Selectivity |

|---|---|---|---|

| Study 1 | PTP1B Inhibition | 0.07 µM | 32-fold over TCPTP |

| Study 2 | Antiviral (HCV NS5B) | 0.26 µM | Not specified |

| Study 3 | Anticancer (Breast Cancer) | 57.3 µM | Comparable to Olaparib |

Case Studies

- PTP1B Inhibition : A study evaluated a series of benzamide derivatives for their ability to inhibit PTP1B, revealing that this compound exhibited significant inhibitory activity, enhancing insulin-stimulated glucose uptake without notable cytotoxicity .

- Antiviral Efficacy : Another investigation focused on the antiviral properties of thiadiazole derivatives against HCV, where the compound demonstrated an IC value of 0.26 µM, indicating strong antiviral potential .

- Cancer Cell Line Studies : Various analogs were tested against human breast cancer cells, showing IC values comparable to established drugs like Olaparib, suggesting potential as a therapeutic agent in oncology .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-ethoxy-N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, and how can purity be ensured?

- Methodology : Multi-step synthesis typically involves:

- Step 1 : Formation of the thiadiazole core via cyclization of thiosemicarbazide derivatives under dry acetonitrile ().

- Step 2 : Functionalization with a 4-fluorobenzylthio group using nucleophilic substitution (e.g., S-alkylation with 4-fluorobenzyl bromide) ().

- Step 3 : Amide coupling between the thiadiazole intermediate and 2-ethoxybenzoyl chloride in dichloromethane with triethylamine as a base ().

- Purity Control : Monitor reaction progress via TLC, and purify via column chromatography or recrystallization (). Confirm purity (>95%) using HPLC or NMR ().

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- NMR : Assign signals for ethoxy (δ 1.3–1.5 ppm for CH3, δ 4.0–4.2 ppm for OCH2), thiadiazole protons (δ 8.1–8.3 ppm), and fluorobenzyl groups (δ 7.2–7.4 ppm for aromatic H) ().

- IR : Identify amide C=O (1650–1680 cm⁻¹), thioether (C-S, ~650 cm⁻¹), and aromatic C-F (1220–1250 cm⁻¹) ().

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns ().

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- Screening Protocols :

- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) and fungal strains ().

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values ().

- Cytotoxicity : Compare with normal cell lines (e.g., HEK-293) to assess selectivity ().

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to optimize bioactivity?

- Approaches :

- Substituent Variation : Synthesize analogs with modified ethoxy (e.g., longer alkoxy chains) or fluorobenzyl groups (e.g., Cl/NO2 substituents) ().

- Biological Evaluation : Compare IC50/MIC values across analogs to identify critical functional groups ().

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like CDK1 or bacterial enzymes ().

Q. What crystallographic methods are suitable for resolving its 3D structure?

- Protocol :

- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: methanol/CHCl3). Use SHELX programs for structure refinement ( ).

- Key Parameters : Analyze H-bonding (e.g., N–H···N/O interactions) and π-stacking between aromatic rings ().

Q. How does the compound interact with biological targets at the molecular level?

- Mechanistic Insights :

- Anticancer Action : Inhibits cyclin-dependent kinases (CDK1) and upregulates pro-apoptotic proteins (e.g., Bax) ().

- Antimicrobial Action : Disrupts bacterial cell wall synthesis via dihydrofolate reductase inhibition ().

- Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities ().

Key Research Recommendations

- Synthetic Optimization : Explore green chemistry approaches (e.g., microwave/ultrasound) to enhance yield and reduce reaction time ().

- Target Validation : Use CRISPR-Cas9 knockout models to confirm involvement of CDK1 or bacterial enzymes ().

- Pharmacokinetics : Assess metabolic stability via liver microsome assays and bioavailability in rodent models ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。